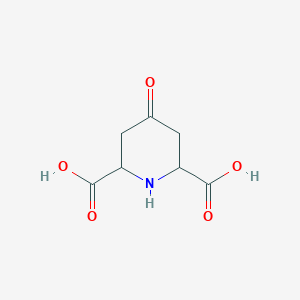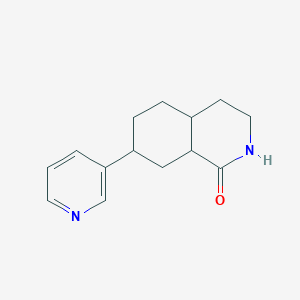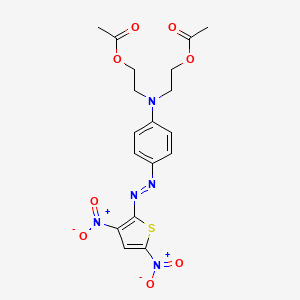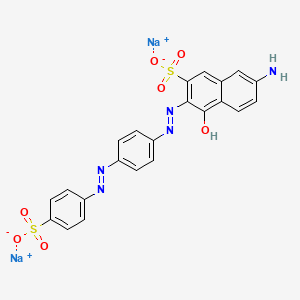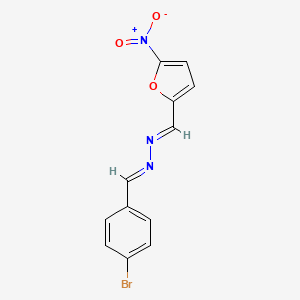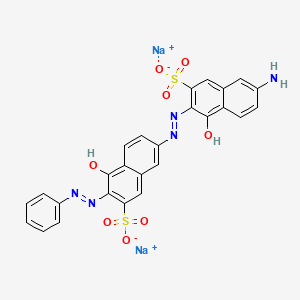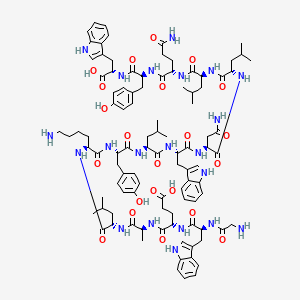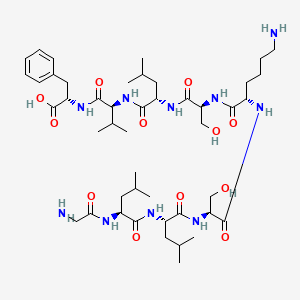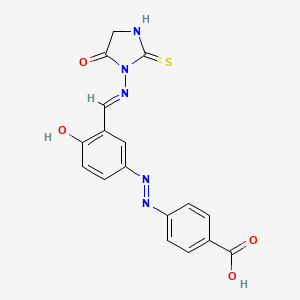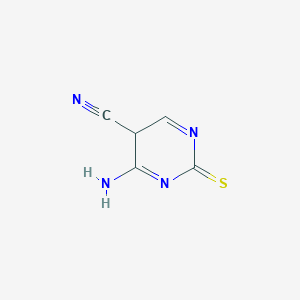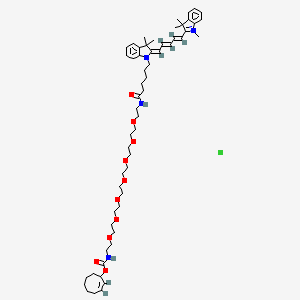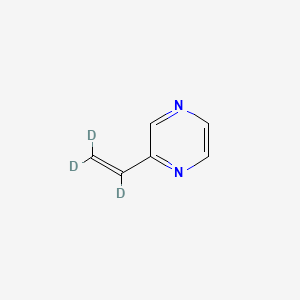
4-Bromo-2,3a-dihydroindazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3a-dihydroindazol-3-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a carbonyl group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3a-dihydroindazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the indazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3a-dihydroindazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group at the 3-position can be reduced to form alcohols or oxidized to form carboxylic acids.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation and reduction reactions yield alcohols, carboxylic acids, or other derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-2,3a-dihydroindazol-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3a-dihydroindazol-3-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
2,3-Dihydroindazol-3-one: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Chloro-2,3a-dihydroindazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Fluoro-2,3a-dihydroindazol-3-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness: 4-Bromo-2,3a-dihydroindazol-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
4-bromo-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3,6H,(H,10,11) |
Clave InChI |
ZZBZXEQGFIKIID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=O)C2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



